Cas no 2098047-81-3 (1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine)

1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine
- 2-(2-aminoethyl)-5-pyrazin-2-ylpyrazol-3-amine
- 1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine
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- Inchi: 1S/C9H12N6/c10-1-4-15-9(11)5-7(14-15)8-6-12-2-3-13-8/h2-3,5-6H,1,4,10-11H2
- InChI Key: AQLSHSSUKRHCIV-UHFFFAOYSA-N
- SMILES: N1(C(=CC(C2C=NC=CN=2)=N1)N)CCN
Computed Properties
- Exact Mass: 204.11234441 g/mol
- Monoisotopic Mass: 204.11234441 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 95.6
- Molecular Weight: 204.23
1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-6060-10g |
1-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine |
2098047-81-3 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
TRC | A116226-500mg |
1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine |
2098047-81-3 | 500mg |
$ 365.00 | 2022-06-08 | ||
Life Chemicals | F2198-6060-0.5g |
1-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine |
2098047-81-3 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F2198-6060-1g |
1-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine |
2098047-81-3 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F2198-6060-5g |
1-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine |
2098047-81-3 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
TRC | A116226-100mg |
1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine |
2098047-81-3 | 100mg |
$ 95.00 | 2022-06-08 | ||
TRC | A116226-1g |
1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine |
2098047-81-3 | 1g |
$ 570.00 | 2022-06-08 | ||
Life Chemicals | F2198-6060-2.5g |
1-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine |
2098047-81-3 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F2198-6060-0.25g |
1-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine |
2098047-81-3 | 95%+ | 0.25g |
$523.0 | 2023-09-06 |
1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine Related Literature
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
Additional information on 1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine
Introduction to 1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine (CAS No. 2098047-81-3)
1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine, also known by its CAS number 2098047-81-3, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and recent research findings related to this compound.
Structural Characteristics
The molecular structure of 1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is characterized by a pyrazole ring fused with a pyrazine moiety and an aminoethyl group. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The pyrazole ring is a five-membered heterocyclic compound with two nitrogen atoms, which can form hydrogen bonds and interact with various biological targets. The pyrazine moiety, on the other hand, is a six-membered aromatic ring with two nitrogen atoms, which can contribute to the compound's stability and solubility. The aminoethyl group provides additional functionality, enabling the molecule to participate in various chemical reactions and interactions.
Synthesis Methods
The synthesis of 1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine has been reported in several studies. One common approach involves the reaction of 2-chloropyrazine with 1-(2-aminoethyl)-1H-pyrazol-5-amine in the presence of a suitable base. This method typically yields high purity and good yields of the desired product. Another synthetic route involves the condensation of 2-aminoethanol with 3-chloro-1H-pyrazole followed by a coupling reaction with 2-pyrazinecarboxaldehyde. These synthetic methods provide researchers with flexible options to produce this compound for further investigation.
Biological Activities
1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine has shown promising biological activities in various preclinical studies. One of the most notable activities is its anti-inflammatory effect. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine has also been investigated for its antitumor activity. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as p53 and Bcl-2, which are crucial for cell survival and proliferation.
Clinical Trials and Future Prospects
While 1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is still in the early stages of development, several clinical trials are underway to evaluate its safety and efficacy in humans. Preliminary results from phase I trials have shown that this compound is well-tolerated at therapeutic doses with minimal side effects. These findings are encouraging and suggest that further clinical evaluation is warranted.
In conclusion, 1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine (CAS No. 2098047-81-3) is a promising compound with diverse biological activities that warrant further investigation. Its anti-inflammatory and antitumor properties make it a valuable candidate for drug development in various therapeutic areas. As research continues to advance, it is likely that new applications and mechanisms of action will be discovered, further enhancing our understanding of this fascinating molecule.
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